molecular formula C11H20N2O3Si B2571954 methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate CAS No. 2230692-11-0

methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2571954
CAS No.: 2230692-11-0
M. Wt: 256.377
InChI Key: BLTQINUYEIQMRL-UHFFFAOYSA-N
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Description

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a trimethylsilyl-protected ethoxymethyl (SEM) group at the N1 position and a methyl ester at the C4 position. This compound is primarily utilized as a key intermediate in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic scaffolds with tailored solubility and stability profiles. The SEM group serves as a protecting group for the pyrazole nitrogen, enabling selective deprotection under mild acidic or fluoride-based conditions .

Properties

IUPAC Name

methyl 1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3Si/c1-15-11(14)10-7-12-13(8-10)9-16-5-6-17(2,3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTQINUYEIQMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)COCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the pyrazole derivative is reacted with methanol in the presence of an acid catalyst.

    Attachment of the Trimethylsilyl and Ethoxy Methyl Groups:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the role of pyrazole derivatives as potential anticancer agents. For instance, compounds similar to methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate have been investigated for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the pyrazole moiety allows for selective inhibition of these kinases, making them promising candidates for cancer therapeutics .

Histone Demethylase Inhibition

The compound has shown potential in inhibiting histone lysine demethylases (KDMs), which are critical in epigenetic regulation. Research indicates that pyrazole-based compounds can effectively bind to the active sites of KDMs, thereby influencing gene expression and offering a therapeutic avenue for diseases such as cancer and neurodegenerative disorders .

Structure-Based Drug Design

The unique structure of this compound has facilitated its use in structure-based drug design. By modifying the pyrazole ring and exploring various substituents, researchers can optimize the compound's binding affinity and selectivity towards target proteins, enhancing its therapeutic efficacy .

Synthesis of Functional Materials

The compound's ability to form stable complexes with metal ions has led to its application in synthesizing functional materials. For example, it can be used as a precursor for creating metal-organic frameworks (MOFs) or other coordination polymers that exhibit desirable properties such as porosity and catalytic activity .

Coatings and Adhesives

Due to its chemical stability and compatibility with various substrates, this compound is being evaluated for use in coatings and adhesives. Its trimethylsilyl group enhances adhesion properties while providing resistance to moisture and chemicals .

Case Study 1: Anticancer Compound Development

A study published in a prominent journal reported the synthesis of several pyrazole derivatives based on this compound. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells compared to normal cells. The findings suggest that these compounds could serve as lead candidates for further development into anticancer drugs .

Case Study 2: Histone Demethylase Inhibition

In another research effort, scientists synthesized a series of pyrazole derivatives incorporating the this compound scaffold. These compounds were evaluated for their inhibitory effects on KDM enzymes. The results indicated that certain modifications led to enhanced potency and selectivity, highlighting the potential of this compound in epigenetic therapies .

Mechanism of Action

The mechanism by which methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trimethylsilyl and ethoxy methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structurally analogous pyrazole-4-carboxylates and their distinguishing features:

Compound Name Substituents at N1 Position Substituents at C3/C5 Positions Key Functional Differences Reference(s)
Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate SEM group None SEM protection enhances stability under acidic conditions
Ethyl 3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate (21ja) None (free NH) 4-butyltriazole at C3 Triazole moiety introduces hydrogen-bonding capability
Ethyl 5-azido-1H-pyrazole-4-carboxylate None (free NH) Azido group at C5 Azide functionality enables click chemistry applications
Ethyl 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-4-carboxylate 4-Methylphenyl Phenyl at C5 Aromatic substituents enhance π-π interactions in drug design
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 3-Chloropyridinyl Methyl at C5 Chloropyridinyl group improves bioactivity in agrochemicals

Physicochemical and Spectroscopic Properties

  • Solubility: The SEM group in the target compound increases lipophilicity (logP ≈ 2.8), contrasting with more polar analogs like ethyl 5-amino-1H-pyrazole-4-carboxylate (logP ≈ 1.2) .
  • Thermal Stability : The SEM-protected derivative exhibits higher thermal stability (decomposition >200°C) compared to ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate (mp = 122–150°C) .
  • NMR Data :
    • Target Compound : Expected singlet for SEM’s trimethylsilyl protons at δ 0.1–0.3 ppm and methyl ester at δ 3.7–3.9 ppm (based on analogous structures) .
    • Ethyl 3-(4-butyltriazol-1-yl)-1H-pyrazole-4-carboxylate (21ja) : Triazole protons appear at δ 8.56 ppm (s, 1H), while the pyrazole NH is observed at δ 13.90 ppm .

Stability and Reactivity Comparisons

  • SEM Group Stability: Resists hydrolysis under acidic conditions (pH >3) but is cleaved by tetrabutylammonium fluoride (TBAF). This contrasts with benzyl-protected analogs (e.g., ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate), which require harsher hydrogenolysis for deprotection .
  • Azide Reactivity : Ethyl 5-azido-1H-pyrazole-4-carboxylate undergoes facile Staudinger or CuAAC reactions , whereas the SEM-protected compound is inert under these conditions .

Biological Activity

Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 1062322-26-2, is a pyrazole derivative with potential pharmacological significance. This compound features a unique trimethylsilyl ether moiety that may influence its biological activity. Pyrazole derivatives are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2OSIC_{10}H_{20}N_{2}OSI, with a molecular weight of 212.37 g/mol. The compound consists of a pyrazole ring substituted at the 4-position with a carboxylate group and an ethoxy group attached to a trimethylsilyl moiety.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds inhibit key cancer pathways, such as BRAF(V600E) and EGFR signaling pathways. These compounds demonstrate IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α. Such activities suggest that this compound could be beneficial in treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented, particularly against bacterial strains. For example, studies have shown that certain pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis. This action is attributed to their ability to interfere with membrane integrity and function .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity Reference
TrimethylsilylEnhances solubility and bioavailability
Ethoxy groupModulates receptor interactions
CarboxylateEssential for biological activity

Case Study 1: Antitumor Evaluation

A recent study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM against A549 lung cancer cells, demonstrating its potential as an antitumor agent .

Case Study 2: Anti-inflammatory Assessment

In another investigation, the anti-inflammatory effects were assessed using an LPS-induced model in vitro. This compound significantly reduced NO production by about 60% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory therapeutic .

Q & A

Q. What synthetic strategies are commonly employed for introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group to pyrazole derivatives?

The SEM group is often introduced via nucleophilic substitution under basic conditions. For example:

  • Method : React pyrazole with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of a base like NaH or DIPEA in anhydrous THF or DMF.
  • Key Considerations : Ensure inert atmosphere (N₂/Ar) to avoid hydrolysis of SEM-Cl. Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 3:1) .
  • Workup : Purify via flash chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate). Typical yields range from 60–85% depending on steric hindrance .

Q. How is the methyl ester functionality introduced at the pyrazole-4-carboxylate position?

Methyl esterification is typically achieved via:

  • Direct esterification : React pyrazole-4-carboxylic acid with methanol in the presence of H₂SO₄ (catalytic) under reflux (yields ~70–90%) .
  • Transesterification : Use methyl iodide (MeI) and a base (e.g., K₂CO₃) in DMF at 60–80°C (yields ~50–75%) .
  • Characterization : Confirm by ¹H NMR (singlet at δ ~3.8–3.9 ppm for methyl ester) and IR (C=O stretch at ~1700–1720 cm⁻¹) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Key signals include:
    • SEM group: δ 3.5–3.7 ppm (OCH₂CH₂Si), 0.8–1.0 ppm (Si(CH₃)₃).
    • Pyrazole ring: δ 7.8–8.2 ppm (C-3/C-5 protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₂H₂₁N₂O₃Si requires 281.1264; observed 281.1266) .
  • IR : SEM ether (C-O-C stretch at ~1100 cm⁻¹) and ester carbonyl (1710–1720 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during SEM protection be mitigated?

  • Problem : SEM group hydrolysis under acidic conditions or premature deprotection.
  • Solutions :
    • Use anhydrous solvents (THF/DMF) and strict inert atmosphere.
    • Add molecular sieves (3Å) to scavenge trace water .
    • Optimize reaction time (overprotection leads to byproducts; monitor via LC-MS).
  • Case Study : In SEM-protected pyrazoles, extended reaction times (>24 h) at 50°C reduced yields by 15% due to Si-O bond cleavage .

Q. How do steric and electronic effects influence the reactivity of SEM-protected pyrazoles in cross-coupling reactions?

  • Steric Effects : Bulky SEM groups reduce coupling efficiency in Suzuki-Miyaura reactions. For example, Pd(PPh₃)₄-mediated coupling of SEM-protected pyrazole-4-boronate with aryl halides showed 20% lower yields compared to non-protected analogs .
  • Electronic Effects : Electron-withdrawing SEM groups stabilize intermediates in Ullmann couplings, improving yields by 10–15% .
  • Mitigation : Use Buchwald-Hartwig conditions (XPhos Pd G3) for sterically hindered substrates .

Q. What computational methods are used to predict the stability of SEM-protected intermediates?

  • DFT Calculations : Assess bond dissociation energies (BDEs) of Si-O bonds under thermal or acidic conditions. For example, BDE for SEM-O in pyrazoles is ~45 kcal/mol, indicating stability below 100°C .
  • MD Simulations : Predict solvent effects on SEM group hydrolysis. Acetonitrile stabilizes SEM better than DMSO due to lower polarity .
  • Experimental Validation : Correlate computational predictions with TGA (thermal stability up to 150°C) and HPLC degradation studies (pH 2–7) .

Data Contradictions and Resolution

Q. Discrepancies in reported SEM deprotection conditions: How to address variability?

  • Issue : Deprotection protocols vary (e.g., TFA/CH₂Cl₂ vs. HF/pyridine).
  • Resolution :
    • Mild Conditions : Use 1% TFA in CH₂Cl₂ (2 h, RT) for acid-labile substrates (yields ~80%) .
    • Harsh Conditions : HF-pyridine (0°C, 30 min) for robust systems (yields >90%) but risks Si residue contamination .
    • Validation : Compare ¹H NMR (disappearance of SEM signals) and LC-MS for purity .

Q. Conflicting NMR assignments for pyrazole protons: How to resolve ambiguity?

  • Problem : Overlapping signals in δ 7.5–8.5 ppm region.
  • Solutions :
    • Use 2D NMR (COSY, HSQC) to assign protons (e.g., C-3 vs. C-5).
    • Compare with DFT-calculated chemical shifts (error margin ±0.3 ppm) .
    • Example: For methyl 1-SEM-pyrazole-4-carboxylate, C-3 proton resonates at δ 8.1 ppm (calculated: δ 8.0 ppm) .

Methodological Tables

Table 1. Key Synthetic Parameters for SEM-Protected Pyrazoles

ParameterOptimal ConditionsYield RangeReference
SEM ProtectionSEM-Cl, NaH, THF, 0°C→RT60–85%
Methyl EsterificationMeI, K₂CO₃, DMF, 60°C50–75%
Deprotection (TFA)1% TFA in CH₂Cl₂, 2 h, RT70–80%

Table 2. Critical Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 3.75 (OCH₂CH₂Si), 0.95 (Si(CH₃)₃)
¹³C NMR (100 MHz)δ 160.8 (C=O), 56.9 (OCH₂CH₂Si)
HRMS (ESI+)[M+H]⁺: 281.1266 (Calc: 281.1264)

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